molecular formula C12H22N2O3 B1431348 Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane CAS No. 280762-03-0

Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane

Cat. No. B1431348
M. Wt: 242.31 g/mol
InChI Key: PEAPNBGPRYMRNJ-PBINXNQUSA-N
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Description

Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane is a chemical compound with the molecular formula C12H22N2O3 . It has a molecular weight of 242.31 g/mol . The IUPAC name for this compound is tert-butyl (1R,5S)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7,13H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.31 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The XLogP3-AA value is 0.5 , which provides information about the compound’s lipophilicity, a property that can affect its behavior in biological systems.

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl (1R,5S)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAPNBGPRYMRNJ-PBINXNQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134811
Record name 1,1-Dimethylethyl (7-endo)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane

CAS RN

280762-03-0
Record name 1,1-Dimethylethyl (7-endo)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane

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